molecular formula C17H21N3OS B2801690 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034405-02-0

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2801690
CAS No.: 2034405-02-0
M. Wt: 315.44
InChI Key: SNHJEFNEGQYOSU-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, which is achieved through cyclization reactions involving appropriate precursors. The thiophene ring is then introduced via a coupling reaction, followed by the formation of the cyclopentanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(phenyl)cyclopentanecarboxamide
  • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

What sets N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide apart from similar compounds is its specific combination of functional groups. The presence of the thiophene ring, in particular, may confer unique electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(17(7-1-2-8-17)15-4-3-11-22-15)19-13-6-10-20-14(12-13)5-9-18-20/h3-5,9,11,13H,1-2,6-8,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJEFNEGQYOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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